![molecular formula C13H19NO B185557 (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356530-65-9](/img/structure/B185557.png)
(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
“3-Methylbenzyl” is a component of various organic compounds and is derived from toluene, a common solvent . “Tetrahydrofuran” (THF) is a heterocyclic compound, which is primarily used as a precursor to polymers .
Molecular Structure Analysis
The molecular structure of a compound like “(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” would likely involve a benzene ring (from the 3-Methylbenzyl component) and a five-membered ring containing oxygen (from the tetrahydrofuran component) .
Chemical Reactions Analysis
The chemical reactions involving compounds with “3-Methylbenzyl” and “tetrahydrofuran” components can be quite diverse, depending on the specific conditions and reagents involved .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine” would depend on the specific arrangement of these components within the molecule. For example, “3-Methylbenzyl chloride” has a boiling point of 195-196 °C and a density of 1.064 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Brine Shrimp Lethality Test : This research synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol and tested their biological activity using a brine shrimp lethality test. Some compounds, including 4-allyl-2-{[(furan-2-ylmethyl)-amino]-methyl}-6-methoxyphenol, showed potential toxicity, indicating possible bioactivity worth further investigation (Rudyanto et al., 2014).
Catalytic and Chemical Synthesis Applications
Catalytic Synthesis of Medicinal Compounds : A study described the synthesis of S-(-)-1-[U-ring-14C]phenylethylamine, used in synthesizing [14C] CI-1021, a potential antiemetic agent. This highlights its application in creating labeled compounds for medical use (Zhang, 2000).
Conversion into Oxazinone and Pyrimidinone Derivatives : The transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives was studied. This conversion involves various chemical processes and indicates the compound's potential in synthesizing heterocyclic compounds (Hashem et al., 2017).
Synthesis of Amino Acids and Amines
- Enantioselective Synthesis of Furan-2-yl Amines and Amino Acids : A novel synthesis method for furan-2-yl amines and amino acids was reported. This process involves oxazaborolidine-catalyzed reduction, illustrating the compound's role in creating chiral amines and amino acids (Demir et al., 2003).
Organometallic Chemistry and Catalysis
Palladacycles Synthesis and Catalysis : The study involved synthesizing palladacycles with an indole core and their application as catalysts in chemical reactions. This highlights the compound's role in complex chemical synthesis and catalysis (Singh et al., 2017).
Ring-Opening Catalysis : Research on the ring-opening of furan catalyzed by iodine to synthesize benzoquinoline derivatives shows its potential in organic synthesis (Chen et al., 2013).
Copper-Catalyzed C–S Coupling : A method for synthesizing benzylic thioethers and sulfones via a copper-catalyzed C–S coupling reaction was developed. This process underlines the role of (3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine in creating complex organic molecules (Jiang et al., 2018).
Heterocyclic Chemistry
- Synthesis of Pyrroles and Pyridines : The compound's application in synthesizing pyrroles and pyridines through various chemical processes was studied, indicating its utility in creating diverse heterocyclic structures (Friedrich et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position . This suggests that the compound might interact with its targets through a nucleophilic substitution mechanism, where the compound could donate or accept electrons to form a bond with its target. This could result in changes to the target’s structure or function.
Biochemical Pathways
Compounds with similar structures have been found to be involved in reactions at the benzylic position . This suggests that the compound might affect pathways involving benzylic carbocations or radicals. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies could provide a starting point for understanding the potential ADME properties of N-(3-Methylbenzyl)-1-(tetrahydrofuran-2-yl)methanamine.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it’s possible that this compound could inhibit the growth of certain bacteria or fungi. The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDHTNFZZGECOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387697 |
Source
|
Record name | 1-(3-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
356530-65-9 |
Source
|
Record name | 1-(3-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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